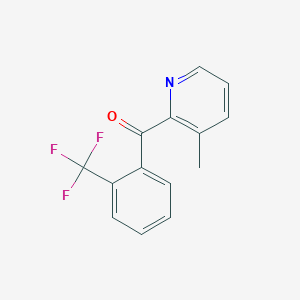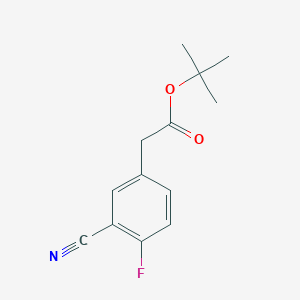
Tert-butyl-2-(3-Cyano-4-fluorphenyl)acetat
Übersicht
Beschreibung
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is a biochemical compound with the molecular formula C13H14FNO2 and a molecular weight of 235.26 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is 1S/C13H14FNO2/c1-13(2,3)17-12(16)7-9-4-5-11(14)10(6-9)8-15/h4-6H,7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate has a molecular weight of 235.26 . The compound should be stored at a temperature between 2-8°C . Unfortunately, the search results did not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthese von vinylogen Harnstoffen
“Tert-butyl-2-(3-Cyano-4-fluorphenyl)acetat” wird bei der Synthese von vinylogen Harnstoffen verwendet . Vinyloge Harnstoffe sind wichtige Verbindungen in der medizinischen Chemie und wurden als Bausteine bei der Synthese verschiedener bioaktiver Moleküle verwendet.
Bildung von 3-Amino-4-Alkyl-Isochinolinen
Diese Verbindung unterliegt einer Funktionalisierung und Decarboxylierung, um 3-Amino-4-Alkyl-Isochinoline zu bilden . Isochinoline sind eine Klasse organischer Verbindungen, die Teil verschiedener wichtiger Alkaloide sind, die natürlich vorkommende chemische Verbindungen mit vielfältigen pharmakologischen Wirkungen sind.
Forschung und Entwicklung
“this compound” wird als Spezialchemikalie hauptsächlich in Forschung und Entwicklung eingesetzt . Es wird bei der Synthese verschiedener anderer Verbindungen verwendet und kann als Ausgangsmaterial oder Zwischenprodukt in chemischen Reaktionen dienen.
Proteomforschung
Diese Verbindung wird in der Proteomforschung verwendet . Die Proteomik ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Feld ist für das Verständnis vieler biologischer Prozesse von entscheidender Bedeutung.
Biochemische Forschung
“this compound” wird in der biochemischen Forschung verwendet . Es kann verwendet werden, um die Auswirkungen verschiedener biochemischer Prozesse und Pfade zu untersuchen.
Pharmazeutische Forschung
Diese Verbindung wird in der pharmazeutischen Forschung eingesetzt . Es kann bei der Entwicklung neuer Medikamente und Therapien verwendet werden, insbesondere bei solchen, die die oben genannten vinylogen Harnstoffe und Isochinoline beinhalten.
Wirkmechanismus
Target of Action
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is a complex organic compound. Similar compounds are often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that it may play a role in the synthesis or modification of other organic compounds.
Pharmacokinetics
Its molecular weight (23526 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on its chemical properties and interactions with various proteins and enzymes in the body.
Result of Action
Its potential role in proteomics research suggests that it may be involved in protein synthesis or modification, which could have various downstream effects on cellular processes.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of highly substituted tetrahydroquinolines, which are important in medicinal chemistry . The nature of these interactions often involves catalytic processes where the compound acts as a substrate or an intermediate.
Cellular Effects
The effects of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to play a role in the catalytic direct amidation reactions, which are crucial for the synthesis of organic molecules in pharmaceutical applications .
Molecular Mechanism
At the molecular level, Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s interaction with enzymes often leads to changes in gene expression, which can have downstream effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. These threshold effects are crucial for determining the safe and effective use of the compound in research .
Metabolic Pathways
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells .
Transport and Distribution
Within cells and tissues, Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s effectiveness in biochemical reactions .
Eigenschaften
IUPAC Name |
tert-butyl 2-(3-cyano-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)7-9-4-5-11(14)10(6-9)8-15/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFYNURGIZFXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1463278.png)
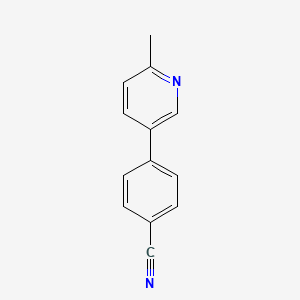
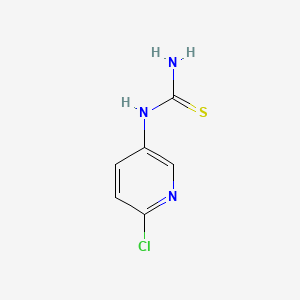

![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1463285.png)
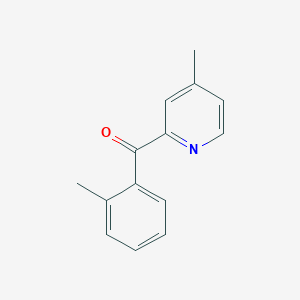
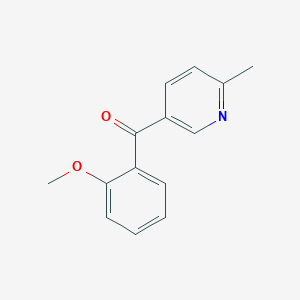
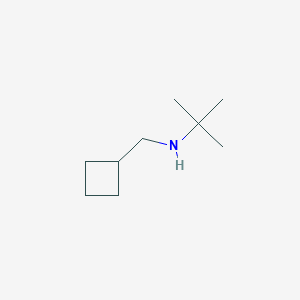
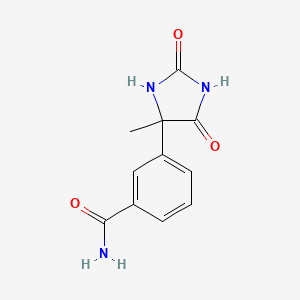
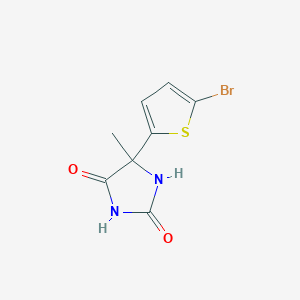
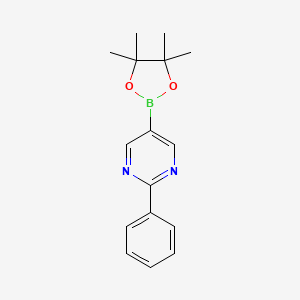
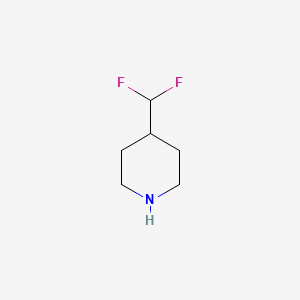
![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)
